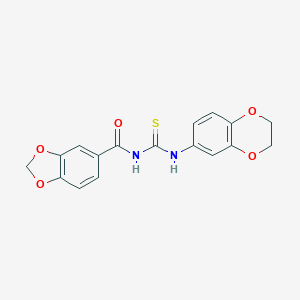![molecular formula C17H20N4O3S3 B278383 N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B278383.png)
N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide is a chemical compound that has attracted the attention of researchers due to its unique properties. It is a potential drug candidate that has shown promising results in scientific research.
作用機序
The mechanism of action of N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide involves the inhibition of certain enzymes and proteins that are involved in inflammation, cancer, and viral replication. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body, which can lead to a reduction in the risk of chronic diseases such as cancer and Alzheimer's disease. It has also been shown to have anti-viral properties, which can be useful in the treatment of viral infections.
実験室実験の利点と制限
One of the advantages of using N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, which can be useful in the development of new drugs. However, one of the limitations of using this compound in lab experiments is its toxicity. It has been shown to be toxic to certain cell lines, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide. One direction is the development of new drugs based on this compound for the treatment of chronic diseases such as cancer and Alzheimer's disease. Another direction is the study of its potential use in the treatment of viral infections. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide involves several steps. The first step is the preparation of 4-(methylsulfonyl)piperazine, which is then reacted with 4-isocyanatobenzonitrile to obtain N-(4-cyanophenyl)-4-(methylsulfonyl)piperazine. This compound is then reacted with thiophene-2-carbonyl chloride to obtain the final product, N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide.
科学的研究の応用
N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide |
|---|---|
分子式 |
C17H20N4O3S3 |
分子量 |
424.6 g/mol |
IUPAC名 |
N-[[4-(4-methylsulfonylpiperazin-1-yl)phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H20N4O3S3/c1-27(23,24)21-10-8-20(9-11-21)14-6-4-13(5-7-14)18-17(25)19-16(22)15-3-2-12-26-15/h2-7,12H,8-11H2,1H3,(H2,18,19,22,25) |
InChIキー |
GHRXVFLMGYHGHS-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 |
正規SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278307.png)
![3-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278309.png)
![2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278310.png)
![4-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278311.png)
![2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278314.png)






